N-(2-methylpropyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(2-methylpropyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic amide derivative containing a pyridazinone core substituted with a thiophene moiety.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)8-15-13(18)9-17-14(19)6-5-11(16-17)12-4-3-7-20-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGKQNZGIGTGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, leading to the formation of alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide may involve interaction with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the pyridazinone and thiophene moieties suggests that it could modulate biological pathways related to inflammation, oxidative stress, or cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally related compounds, enabling indirect comparisons:
Structural Analogues
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I in ) Structural Differences: Lacks the pyridazinone ring but retains the thiophene-acetamide motif. Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. Biological Activity: Exhibits moderate antimicrobial activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL), attributed to the thiophene and cyanogroup interactions with bacterial enzymes .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1 in ) Structural Differences: Pyrimidine core instead of pyridazinone; thioether and ester functionalities differ from the acetamide group. ADMET Properties: Higher metabolic stability (t1/2 = 4.2 hours in human liver microsomes) due to the ethyl ester group, which may contrast with the acetamide’s susceptibility to hydrolysis .
Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Trends
- Pyridazinone vs. Pyrimidine Derivatives: Pyridazinones (target compound’s core) generally exhibit lower aqueous solubility than pyrimidines (e.g., Compound 1 in ) due to reduced polarity, impacting bioavailability .
- Thiophene vs. Benzyl Substituents : Thiophene-containing analogs (e.g., ) show stronger π-π stacking with biological targets compared to benzyl groups, improving binding affinity but increasing hepatotoxicity risks .
Biological Activity
N-(2-methylpropyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant data tables and findings from recent research studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene derivatives with pyridazine intermediates, followed by acetamide formation. The resulting structure features a pyridazine core substituted with a thiophene ring and an acetamide group, contributing to its biological activity.
Key Structural Features:
- Pyridazine Core: Provides a framework for interaction with biological targets.
- Thiophene Substitution: Enhances lipophilicity and potential receptor binding.
- Acetamide Group: May influence solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with thiophene and pyridazine moieties have shown significant activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| 1 | E. coli | 32 |
| 2 | S. aureus | 16 |
| 3 | P. aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
| HeLa (cervical cancer) | 12 |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways leads to programmed cell death in cancer cells.
- Receptor Interaction: Binding to specific receptors can modulate cellular signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by researchers screened a library of compounds for antimicrobial activity against Mycobacterium tuberculosis, revealing that several derivatives exhibited over 90% inhibition of growth, highlighting the potential for developing new antitubercular agents from similar compounds . -
Anticancer Research:
In a separate investigation, this compound was tested against various human cancer cell lines. Results indicated significant cytotoxicity, particularly in MCF-7 cells, where apoptosis was confirmed through flow cytometry analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
